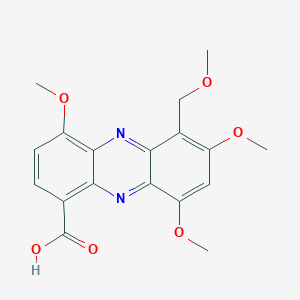

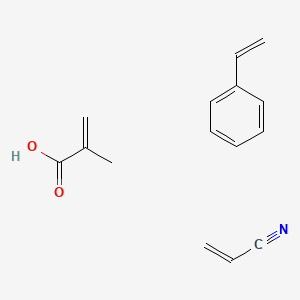

2-Methylprop-2-enoic acid;prop-2-enenitrile;styrene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methylprop-2-enoic acid: , prop-2-enenitrile , and styrene are three distinct organic compounds with significant industrial and scientific applications. Each compound has unique properties and uses, making them valuable in various fields such as chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

2-Methylprop-2-enoic acid

Industrial production often involves the oxidation of isobutylene or the dehydrogenation of isobutyric acid .

Prop-2-enenitrile

This process involves reacting propylene with ammonia and oxygen in the presence of a catalyst, such as bismuth phosphomolybdate, at high temperatures .

Styrene

Styrene is primarily produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of steam and a catalyst, typically iron oxide, to produce styrene and hydrogen .

Analyse Chemischer Reaktionen

2-Methylprop-2-enoic acid

2-Methylprop-2-enoic acid undergoes several reactions characteristic of α,β-unsaturated acids. These include:

Esterification: Reaction with alcohols to form esters.

Diels-Alder reactions: Cycloaddition reactions with dienes.

Michael additions: Nucleophilic addition to the β-carbon of the α,β-unsaturated acid.

Prop-2-enenitrile

Prop-2-enenitrile is highly reactive and undergoes various chemical reactions:

Polymerization: Forms polyacrylonitrile, a precursor to carbon fibers.

Hydrolysis: Converts to acrylamide in the presence of water and acid or base.

Addition reactions: Reacts with nucleophiles such as amines to form substituted products.

Styrene

Styrene undergoes several important reactions:

Polymerization: Forms polystyrene, a widely used plastic.

Copolymerization: Reacts with other monomers like butadiene to form copolymers such as ABS (Acrylonitrile Butadiene Styrene).

Friedel-Crafts alkylation: Reacts with alkyl halides in the presence of a Lewis acid to form alkylated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-Methylprop-2-enoic acid

2-Methylprop-2-enoic acid is used in the production of polymers and copolymers, which are utilized in coatings, adhesives, and superabsorbent materials . It is also used in the synthesis of various pharmaceutical intermediates .

Prop-2-enenitrile

Prop-2-enenitrile is a key monomer in the production of polyacrylonitrile, which is used to manufacture carbon fibers, synthetic rubber, and plastics . It is also used in the synthesis of adiponitrile, a precursor to nylon .

Styrene

Styrene is extensively used in the production of polystyrene, which is employed in packaging, insulation, and disposable containers . It is also used in the manufacture of synthetic rubber and resins .

Wirkmechanismus

2-Methylprop-2-enoic acid

2-Methylprop-2-enoic acid acts as a monomer in polymerization reactions, where it forms long-chain polymers through free radical mechanisms . The carboxylic acid group can participate in hydrogen bonding, influencing the physical properties of the resulting polymers .

Prop-2-enenitrile

Prop-2-enenitrile undergoes polymerization through a free radical mechanism, forming polyacrylonitrile. The nitrile group can interact with various nucleophiles, leading to the formation of different functionalized polymers .

Styrene

Styrene polymerizes through a free radical mechanism to form polystyrene. The phenyl group in styrene provides rigidity to the polymer chain, resulting in materials with high strength and thermal stability .

Vergleich Mit ähnlichen Verbindungen

2-Methylprop-2-enoic acid

Similar compounds include acrylic acid and crotonic acid. Unlike acrylic acid, 2-methylprop-2-enoic acid has a methyl group on the α-carbon, which increases its steric hindrance and affects its reactivity .

Prop-2-enenitrile

Similar compounds include acrylamide and methacrylonitrile. Prop-2-enenitrile is unique due to its high reactivity and ability to form high-strength polymers .

Styrene

Similar compounds include vinyl toluene and α-methylstyrene. Styrene is preferred for its ability to form clear, rigid polymers with excellent insulating properties .

Conclusion

2-Methylprop-2-enoic acid, prop-2-enenitrile, and styrene are versatile compounds with significant industrial and scientific applications. Their unique properties and reactivity make them valuable in the production of polymers, pharmaceuticals, and various other materials. Understanding their preparation methods, chemical reactions, and applications provides insight into their importance in modern science and industry.

Eigenschaften

CAS-Nummer |

27341-67-9 |

|---|---|

Molekularformel |

C15H17NO2 |

Molekulargewicht |

243.30 g/mol |

IUPAC-Name |

2-methylprop-2-enoic acid;prop-2-enenitrile;styrene |

InChI |

InChI=1S/C8H8.C4H6O2.C3H3N/c1-2-8-6-4-3-5-7-8;1-3(2)4(5)6;1-2-3-4/h2-7H,1H2;1H2,2H3,(H,5,6);2H,1H2 |

InChI-Schlüssel |

MEPDWZCRGIWINX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)C(=O)O.C=CC#N.C=CC1=CC=CC=C1 |

Verwandte CAS-Nummern |

27341-67-9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)

![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)